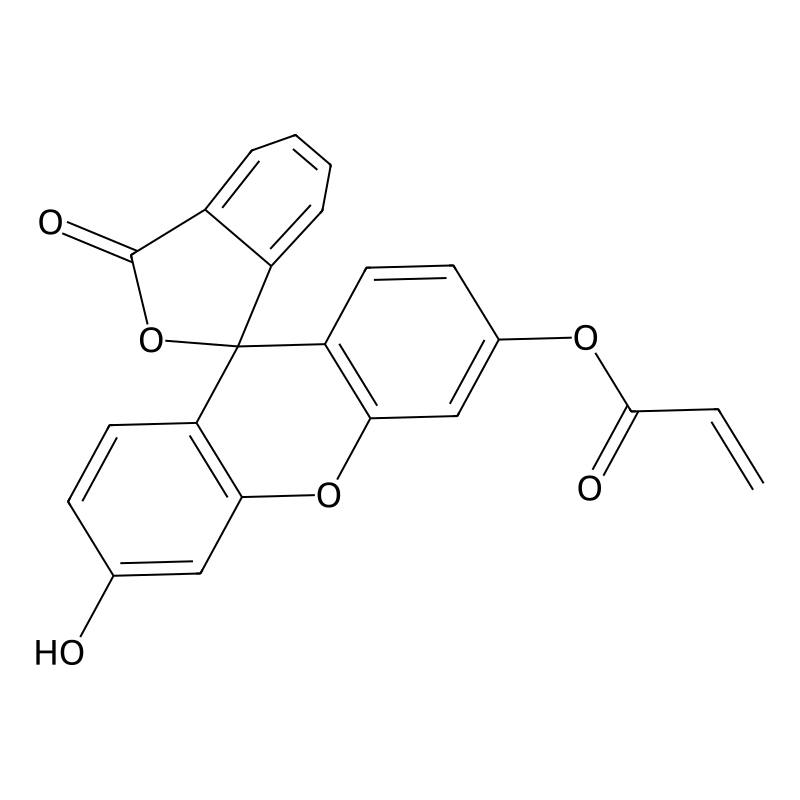

Fluorescein o-acrylate

Content Navigation

Eliminate dye leaching in fluorescent polymers with Fluorescein o-acrylate. This functional monomer covalently incorporates via free-radical polymerization, providing non-migrating fluorescence. Benefits: • Stable pH sensing (pKa ~6.4) for hydrogel-based physiological monitors. • Accelerated UV-curing from high acrylate reactivity. • Leach-free nanoparticles for reliable bioimaging. Consistent quality, ready for R&D and scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

Fluorescein o-acrylate is a functionalized fluorescent monomer designed for covalent incorporation into polymer structures via free-radical polymerization. It combines the well-characterized, pH-sensitive fluorescence of the fluorescein core with a reactive acrylate group, making it a primary choice for synthesizing intrinsically fluorescent materials such as hydrogels, coatings, and nanoparticles. Its key procurement value lies in its ability to create stable, non-leaching fluorescent polymers for applications in bioimaging, diagnostics, and advanced sensor development.

Research Fit

Substituting Fluorescein o-acrylate requires careful consideration of both the reactive group and the fluorophore core. Common labeling agents like Fluorescein isothiocyanate (FITC) lack a polymerizable group and cannot be covalently integrated into a polymer backbone via radical polymerization, leading to unstable materials where the dye can leach out. The choice between an acrylate and its close analog, fluorescein o-methacrylate, is critical for process control, as the acrylate's higher reactivity leads to faster polymerization rates, which is a key parameter in applications like UV-curing. Furthermore, substituting with a monomer from another dye class, such as a rhodamine-based acrylate, fundamentally alters the application-critical photophysical properties; rhodamine dyes are generally more photostable and pH-insensitive, whereas fluorescein's well-defined pH sensitivity (pKa ≈ 6.4) is precisely what makes it suitable for pH sensor development in the physiological range.

Substitution Risk

References

- [1] Reisch, A., & Klymchenko, A. S. (2016). Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging. Small, 12(15), 1968–1992.

- [2] Abstiens, K., et al. (2020). Fluorescence-Based and Fluorescent Label-Free Characterization of Polymer Nanoparticle Decorated T Cells. Biomacromolecules, 22(3), 1259-1268.

- [3] Anseth, K. S., Wang, C. M., & Bowman, C. N. (1994). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer, 35(15), 3243-3250.

Reactivity Advantage Over Methacrylates

Fluorescein o-acrylate offers a significant processability advantage in applications requiring rapid polymerization, such as UV-curable coatings or fast-gelling hydrogels. Acrylate monomers consistently exhibit higher propagation and termination kinetic constants than their methacrylate counterparts. Studies comparing multifunctional acrylates and methacrylates have shown that the kinetic constants for acrylates can be greater by up to three orders of magnitude. This is attributed to the lower steric hindrance and higher reactivity of the secondary radical formed by acrylates, compared to the more stable tertiary radical of methacrylates.

| Evidence Dimension | Polymerization Kinetic Constants (Propagation & Termination) |

| Target Compound Data | High (characteristic of acrylates) |

| Comparator Or Baseline | Fluorescein o-methacrylate (low, characteristic of methacrylates) |

| Quantified Difference | Up to 1000x greater for acrylates vs. methacrylates. |

| Conditions | Free-radical photopolymerization. |

For industrial or research processes where cure speed is critical, selecting the acrylate form can dramatically reduce production time and energy requirements compared to using a methacrylate version.

pH-Sensitivity for Sensor Development

The fluorescein core of this monomer provides a distinct functional advantage for developing pH-responsive materials. The fluorescence intensity of fluorescein is highly dependent on pH over the range of 5 to 9, with a pKa of approximately 6.4. This makes it an ideal reporter for pH changes within the physiological range. In contrast, common alternative fluorophores like rhodamines are specifically chosen for their pH insensitivity, maintaining stable fluorescence between pH 4 and 9. Therefore, for applications requiring a fluorescent readout of pH, Fluorescein o-acrylate is a functionally specific choice, whereas a rhodamine-based monomer would be unsuitable.

| Evidence Dimension | Fluorescence pH Sensitivity (pKa) |

| Target Compound Data | Highly pH-sensitive, pKa ≈ 6.4. |

| Comparator Or Baseline | Rhodamine-based monomers: Largely pH-insensitive in the 4-9 range. |

| Quantified Difference | Fluorescein provides a functional on/off fluorescence switch near neutral pH, a feature absent in rhodamine. |

| Conditions | Aqueous buffer solutions. |

This compound should be procured specifically for creating pH sensors; choosing a rhodamine-based monomer would lead to project failure if pH-dependent fluorescence is the goal.

Covalent Incorporation Stability

A critical failure mode for fluorescent materials is the leaching of physically entrapped dye, which compromises signal stability and can lead to false-positive results in biological imaging. Fluorescein o-acrylate is designed to prevent this issue. The acrylate group enables the formation of a stable carbon-carbon covalent bond, integrating the fluorophore directly into the polymer backbone during polymerization. This contrasts sharply with methods involving the physical entrapment of non-polymerizable dyes (e.g., standard fluorescein) in a polymer matrix, where significant dye leakage is often observed, especially in biological media. Covalent bonding ensures the fluorescent signal remains localized and stable over the lifetime of the material.

| Evidence Dimension | Dye-Polymer linkage stability |

| Target Compound Data | Stable C-C covalent bond via radical polymerization. |

| Comparator Or Baseline | Physically entrapped dye (e.g. fluorescein): Prone to leaching, especially in biological environments. |

| Quantified Difference | Qualitative but critical: covalent bonding prevents dye leaching, whereas physical entrapment does not guarantee stability. |

| Conditions | Long-term use in aqueous or biological media. |

For applications demanding long-term signal stability and reproducibility, such as implantable sensors or traceable drug delivery vehicles, covalent attachment via this monomer is a prerequisite for reliable performance.

pH-Sensing Hydrogels

This monomer is the correct choice for creating hydrogel-based sensors that report on pH changes in biological environments. Its covalent incorporation into the hydrogel matrix prevents dye leaching, ensuring long-term measurement stability and biocompatibility. The fluorescein core's intrinsic pKa around 6.4 allows the hydrogel's fluorescence to respond directly to metabolic shifts or inflammatory conditions that alter local pH.

Rapid Curing Fluorescent Coatings

In industrial processes where rapid curing is essential, such as in optical adhesives or protective coatings, Fluorescein o-acrylate's high polymerization reactivity offers a distinct advantage over methacrylate-based alternatives. This allows for faster processing speeds and lower energy consumption during UV-curing, while simultaneously embedding a permanent fluorescent marker for quality control or in-field inspection.

Fluorescent Polymer Nanoparticles for Bioimaging

For creating fluorescent nanoparticles (FNPs) to be used as stable probes in bioimaging, this monomer is a suitable building block. By copolymerizing Fluorescein o-acrylate with other monomers, the dye becomes a permanent part of the nanoparticle structure. This covalent linkage is critical for quantitative and long-term tracking studies, as it eliminates the risk of dye leaching that can produce misleading data when using physically entrapped fluorophores.

Application Fit Matrix

References

- [2] Anseth, K. S., Wang, C. M., & Bowman, C. N. (1994). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer, 35(15), 3243-3250.

- [3] Abstiens, K., et al. (2020). Fluorescence-Based and Fluorescent Label-Free Characterization of Polymer Nanoparticle Decorated T Cells. Biomacromolecules, 22(3), 1259-1268.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Explore Compound Types